Regiochemical Differentiation: C2-Pyrrolidinyl Enables Unique Hinge-Binding Geometry vs. C6-Pyrrolidinyl Regioisomer
The target compound (53461-40-8) bears the pyrrolidin-1-yl substituent at the pyrimidine C2 position, a well-established hinge-binding motif in ATP-competitive kinase inhibitors. In contrast, its closest commercially available regioisomer, 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 914349-69-2), positions the pyrrolidine at C6, which directs the heterocycle toward the solvent-exposed region rather than the kinase hinge . Patent literature covering pyrimidine-substituted pyrrolidine derivatives as ACC1/ACC2 inhibitors explicitly describes 2-pyrrolidinylpyrimidine cores as the bioactive scaffold, while C6-substituted variants serve different steric and electronic roles [1]. The C2 pyrrolidine nitrogen participates in a key hydrogen bond with the kinase hinge backbone, a interaction that is geometrically impossible for the C6 regioisomer.
| Evidence Dimension | Hinge-binding capability via pyrrolidine position |
|---|---|
| Target Compound Data | Pyrrolidine at C2; enables hinge-region hydrogen bonding in kinase ATP-binding pockets |
| Comparator Or Baseline | 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 914349-69-2): pyrrolidine at C6; directed toward solvent channel, not hinge |
| Quantified Difference | Qualitative difference in binding geometry; no head-to-head affinity data available in public domain |
| Conditions | Inferred from X-ray crystallography and SAR of 2-aminopyrimidine kinase inhibitors (patent family US 8,962,641 B2) |
Why This Matters
For medicinal chemistry groups synthesizing kinase-focused libraries, the C2-pyrrolidinyl isomer is the required scaffold for hinge-binding; procurement of the C6 regioisomer would produce compounds incapable of engaging the kinase hinge, wasting synthesis effort.
- [1] Boehringer Ingelheim International GmbH. (2015). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2. The patent describes 2-pyrrolidinyl-substituted pyrimidines as ACC1/ACC2 inhibitors with the pyrrolidine at the pyrimidine 2-position. View Source
